D-Glycerate 2,3-diphosphate sodium salt, also known as 2,3-diphospho-D-glyceric acid pentasodium salt, is a crucial metabolite in various biochemical pathways. It plays a significant role in the regulation of oxygen release from hemoglobin in red blood cells. This compound is characterized by its ability to bind to deoxygenated hemoglobin, facilitating the release of oxygen in tissues that require it most. The discovery of its function dates back to 1967 by researchers Reinhold Benesch and Ruth Benesch .
D-Glycerate 2,3-diphosphate sodium salt is classified as a glycolytic intermediate and is derived from D-glycerate through phosphorylation processes. It is commonly found in human erythrocytes and has been identified as a key regulator of hemoglobin's oxygen affinity. The compound's chemical formula is , with a molecular weight of approximately 375.95 g/mol .
The synthesis of D-Glycerate 2,3-diphosphate can be achieved through enzymatic pathways involving the phosphorylation of D-glycerate. One notable method involves the use of adenosine triphosphate (ATP) as a phosphate donor in reactions catalyzed by specific kinases, such as D-glycerate-2-kinase .
The molecular structure of D-Glycerate 2,3-diphosphate sodium salt consists of a three-carbon backbone with two phosphate groups attached to the second and third carbons. The structure can be represented using various notations such as SMILES and InChI:
D-Glycerate 2,3-diphosphate participates in several biochemical reactions:
The binding mechanism involves allosteric modulation where the presence of D-Glycerate 2,3-diphosphate decreases hemoglobin's affinity for oxygen in low pH environments typical of metabolically active tissues.
D-Glycerate 2,3-diphosphate functions primarily through an allosteric mechanism:
Relevant data includes solubility measurements indicating it can dissolve at concentrations exceeding 9 g/L .
D-Glycerate 2,3-diphosphate sodium salt has several scientific applications:
This compound's multifaceted role in metabolism underscores its importance in both basic research and clinical applications.
D-Glycerate 2,3-diphosphate (commonly termed 2,3-bisphosphoglycerate or 2,3-BPG) is synthesized within erythrocytes through the Luebering–Rapoport shunt, a specialized bypass of the standard glycolytic pathway. This shunt diverts the glycolytic intermediate 1,3-bisphosphoglycerate (1,3-BPG) away from ATP production catalyzed by phosphoglycerate kinase. Instead, bisphosphoglycerate mutase converts 1,3-BPG to 2,3-BPG, which is subsequently hydrolyzed to 3-phosphoglycerate by bisphosphoglycerate phosphatase [1] [5] [6].
The activity of this shunt is critically dependent on intracellular pH. Under physiological pH (>7.2), the phosphatase remains relatively inactive, allowing 2,3-BPG accumulation. However, in acidic environments (pH <7.0), such as during prolonged erythrocyte storage or lactic acidosis, phosphatase activity increases markedly, accelerating 2,3-BPG degradation. This pH sensitivity creates a dynamic regulatory mechanism: a drop in pH from 7.16 to 6.73 reduces erythrocyte 2,3-BPG concentrations from 13.2 to 0.7 μmol/g hemoglobin within 35 days [1] [6].
Table 1: pH-Dependent Regulation of 2,3-BPG Metabolism
Condition | pH | Bisphosphoglycerate Phosphatase Activity | 2,3-BPG Concentration (μmol/g Hb) |
---|---|---|---|
Physiological state | >7.2 | Low | 4.0–5.0 |
Acidic state | <7.0 | High | <1.0 |
Storage (Day 35) | 6.73 | Maximal | 0.7 |
The shunt represents a metabolic trade-off: each molecule of 2,3-BPG generated sacrifices two ATP molecules that would otherwise be produced via standard glycolysis. This positions the shunt as a key regulator balancing energy production against oxygen delivery requirements [5] [6].
Phosphoglycerate mutase (PGM), a critical glycolytic enzyme converting 3-phosphoglycerate to 2-phosphoglycerate, requires 2,3-BPG as an essential cofactor. 2,3-BPG binds to PGM’s active site, forming a transient 2,3-BPG-enzyme complex that phosphorylates the enzyme. This phosphorylation enables the transfer of a phosphate group between carbon positions of glycerate intermediates [2] [8].
Beyond its cofactor role, 2,3-BPG exerts inhibitory effects on membrane-associated phosphorylation systems. Experimental studies demonstrate that 2,3-BPG competitively inhibits the phosphorylation of spectrin by cyclic AMP-independent protein kinases. Kinetic analyses reveal unchanged Km values for ATP but reduced Vmax values, indicating non-competitive inhibition with respect to ATP but competitive inhibition when spectrin concentration varies. At physiological concentrations (4–5 mM), 2,3-BPG reduces spectrin phosphorylation by >50%, suggesting regulatory crosstalk between glycolytic intermediates and cytoskeletal dynamics [2].
Additionally, 2,3-BPG influences enzyme localization within erythrocytes. Low concentrations (1–2 mM) trigger the release of phosphoglycerate kinase and cyclic AMP-independent protein kinases from the membrane, while solubilizing glyceraldehyde-3-phosphate dehydrogenase. This alters spatial organization of glycolytic enzymes and potentially modulates metabolic flux [2].
Table 2: Enzymatic Interactions of 2,3-Bisphosphoglycerate
Enzyme | Interaction with 2,3-BPG | Functional Consequence |
---|---|---|
Bisphosphoglycerate mutase | Substrate for synthesis | 2,3-BPG production |
Bisphosphoglycerate phosphatase | Substrate for degradation | 2,3-BPG clearance |
Phosphoglycerate mutase | Essential cofactor | Catalytic activation |
Spectrin kinase | Competitive inhibitor | Reduced spectrin phosphorylation |
Phosphoglycerate kinase | Induces membrane release | Altered subcellular localization |
The synthesis of 2,3-BPG directly competes with adenosine triphosphate generation. Phosphoglycerate kinase normally catalyzes the conversion of 1,3-BPG to 3-phosphoglycerate with concomitant ATP production. When 1,3-BPG is diverted to 2,3-BPG synthesis via the Luebering–Rapoport shunt, the erythrocyte loses two ATP molecules per molecule of 2,3-BPG produced—one at the phosphoglycerate kinase step and another at the pyruvate kinase step downstream [1] [5] [6].
This trade-off becomes physiologically significant in conditions like pyruvate kinase deficiency. In this inherited disorder, diminished pyruvate kinase activity reduces ATP synthesis, causing compensatory upregulation of the Luebering–Rapoport shunt and accumulation of 2,3-BPG to concentrations ~5.79 mM (compared to 4.54 mM in healthy erythrocytes). Elevated 2,3-BPG further inhibits hexokinase and glucose-6-phosphate dehydrogenase, reducing glycolytic flux and pentose phosphate pathway activity. This creates a metabolically constrained environment where ATP depletion coexists with high 2,3-BPG [4] [5] [6].
Table 3: Metabolic Interdependence in Erythrocyte Disorders
Condition | ATP Concentration | 2,3-BPG Concentration | Functional Outcome |
---|---|---|---|
Healthy erythrocytes | Normal | 4.54 ± 0.57 mM | Balanced O₂ delivery and energy metabolism |
Pyruvate kinase deficiency | Reduced | 5.79 ± 1.02 mM | Hemolysis; impaired ion pumping |
Chronic anemia | Normal | >8.0 mM | Enhanced O₂ unloading to tissues |
Hyperthyroidism | Normal | 5.66 ± 0.69 mM | Increased glycolysis and O₂ unloading capacity |
The elevated 2,3-BPG in such deficiencies exhibits protective effects against intracellular pathogens. Plasmodium falciparum—the malaria parasite—lacks bisphosphoglycerate mutase and cannot synthesize 2,3-BPG. Exposure to synthetic D-Glycerate 2,3-diphosphate at concentrations >5 mM significantly impairs parasite maturation within erythrocytes, reducing progeny output by >40%. Metabolic profiling reveals that 2,3-BPG treatment shifts infected erythrocytes toward a non-infected metabolic state, suggesting disruption of parasite-induced metabolic reprogramming [4].
Furthermore, pathological conditions dynamically modulate 2,3-BPG to optimize oxygen delivery. In chronic anemia, erythrocyte 2,3-BPG increases up to fivefold within hours, right-shifting the oxygen dissociation curve. Similarly, hypoxia from chronic respiratory diseases elevates 2,3-BPG to ~5.29 mM, while hyperthyroidism increases levels to 5.66 mM through thyroid hormone-mediated stimulation of glycolytic enzymes [5] [6].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0